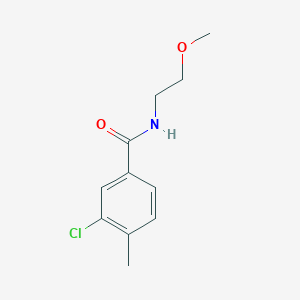
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide is a chemical compound that belongs to the class of amides. It has a molecular formula of C11H14ClNO2 and a molecular weight of 233.69 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting specific enzymes and receptors in the body. For example, it has been found to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide in lab experiments is its potential to exhibit a wide range of biological effects. This compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide. One of the potential areas of research is the development of novel drug candidates based on this compound. It has been found to exhibit promising anticancer and neuroprotective properties, which makes it a valuable starting point for drug discovery. Another area of research is the study of the molecular mechanisms underlying the biological effects of this compound. Further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide and its potential targets in the body. Additionally, the safety and toxicity of this compound need to be further investigated to assess its potential for clinical use.
合成方法
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzoyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)-4-methylbenzamide. This intermediate is then reacted with thionyl chloride and hydrogen chloride to form 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide.
属性
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-4-9(7-10(8)12)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPYRULTUKMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylcarbonyl)-4-(4-methoxy-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4977351.png)
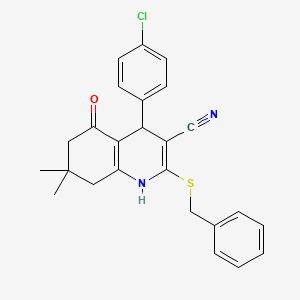
![N-cyclopentyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4977359.png)
![N-(1-{[(4-ethoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4977362.png)
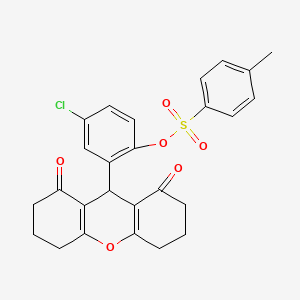
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4977390.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
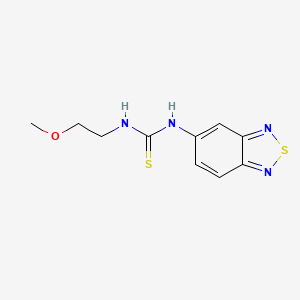
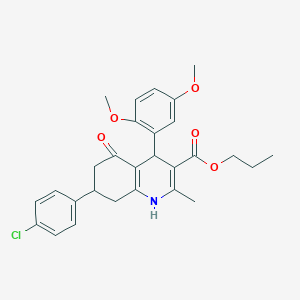
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977409.png)

![5,5'-[1,2-phenylenebis(oxymethylene)]bis(4-bromo-3-methylisoxazole)](/img/structure/B4977425.png)
![3-(4-fluorobenzyl)-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)